![molecular formula C12H15BrO2 B3059642 Tert-butyl 2-(bromomethyl)benzoate CAS No. 105340-30-5](/img/structure/B3059642.png)
Tert-butyl 2-(bromomethyl)benzoate
Overview
Description
Tert-butyl 2-(bromomethyl)benzoate is a synthetic intermediate . It is a crystalline solid with a molecular formula of C12H15BrO2 . It is used in the synthesis of pharmaceuticals .
Synthesis Analysis
The compound can be synthesized by reacting 0.56g of tert-butanol, 0.395g of pyridine, and 1.75g of 4-bromomethyl benzoic acid chloride at a temperature between 10-30°C for 5 hours . After the reaction, 10mL of water is added to the reaction flask, and the product is extracted with ethyl acetate .Molecular Structure Analysis
The molecular structure of Tert-butyl 2-(bromomethyl)benzoate is represented by the SMILES notation: BrCc1ccc (cc1)C (=O)OC © ©C . The InChI code for the compound is InChI=1S/C12H15BrO2/c1-12 (2,3)15-11 (14)10-6-4-9 (8-13)5-7-10/h4-7H,8H2,1-3H3 .Physical And Chemical Properties Analysis
Tert-butyl 2-(bromomethyl)benzoate is a crystalline solid . It has a molecular weight of 271.2 . It is soluble in DMF, DMSO, and ethanol .Scientific Research Applications
Agrochemicals and Pesticides
The compound plays a crucial role in the development of agrochemicals and pesticides. Specifically, it serves as an intermediate in the synthesis of acaricides (mite-killing agents). For example, it contributes to the production of the acaricide Zoxamide (trade name Zoxium ), which targets mite pests in agriculture .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Tert-butyl 2-(bromomethyl)benzoate is a synthetic intermediate . It is primarily used in the synthesis of other compounds, rather than having a specific biological target of its own. It is often used in the production of pharmaceuticals and other organic compounds .
Mode of Action
As a synthetic intermediate, the primary role of Tert-butyl 2-(bromomethyl)benzoate is to participate in chemical reactions that lead to the formation of other compounds . The bromomethyl group (-CH2Br) is a good leaving group, which makes this compound useful in nucleophilic substitution reactions .
Biochemical Pathways
Instead, it is used to synthesize other compounds that may have biological activity .
Result of Action
The primary result of the action of Tert-butyl 2-(bromomethyl)benzoate is the formation of other compounds through chemical reactions . For example, it is used as an intermediate in the synthesis of the acaricide fenpyroximate .
Action Environment
The action of Tert-butyl 2-(bromomethyl)benzoate is influenced by the conditions under which the chemical reactions it participates in are carried out. Factors such as temperature, solvent, and the presence of other reagents can all influence the outcome of these reactions .
properties
IUPAC Name |
tert-butyl 2-(bromomethyl)benzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-12(2,3)15-11(14)10-7-5-4-6-9(10)8-13/h4-7H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZWLGQCYJDGCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC=C1CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70466619 | |
Record name | Benzoic acid, 2-(bromomethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70466619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(bromomethyl)benzoate | |
CAS RN |
105340-30-5 | |
Record name | Benzoic acid, 2-(bromomethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70466619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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